

benzyl 2-oxoacetate DFT calculations comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Benzyl 2-oxoacetate

CAS No.: 52709-42-9

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An Overview of Solid-State DFT Codes

A comprehensive study compared the accuracy of various solid-state Density Functional Theory (DFT) codes, basis sets, and pseudopotentials [1]. The key metric for comparison is the Δ -value, which is the root-mean-square energy difference (in meV/atom) between the equations of state of a given code and a high-accuracy reference (WIEN2k), averaged over a set of elemental crystals. A lower Δ -value indicates better accuracy.

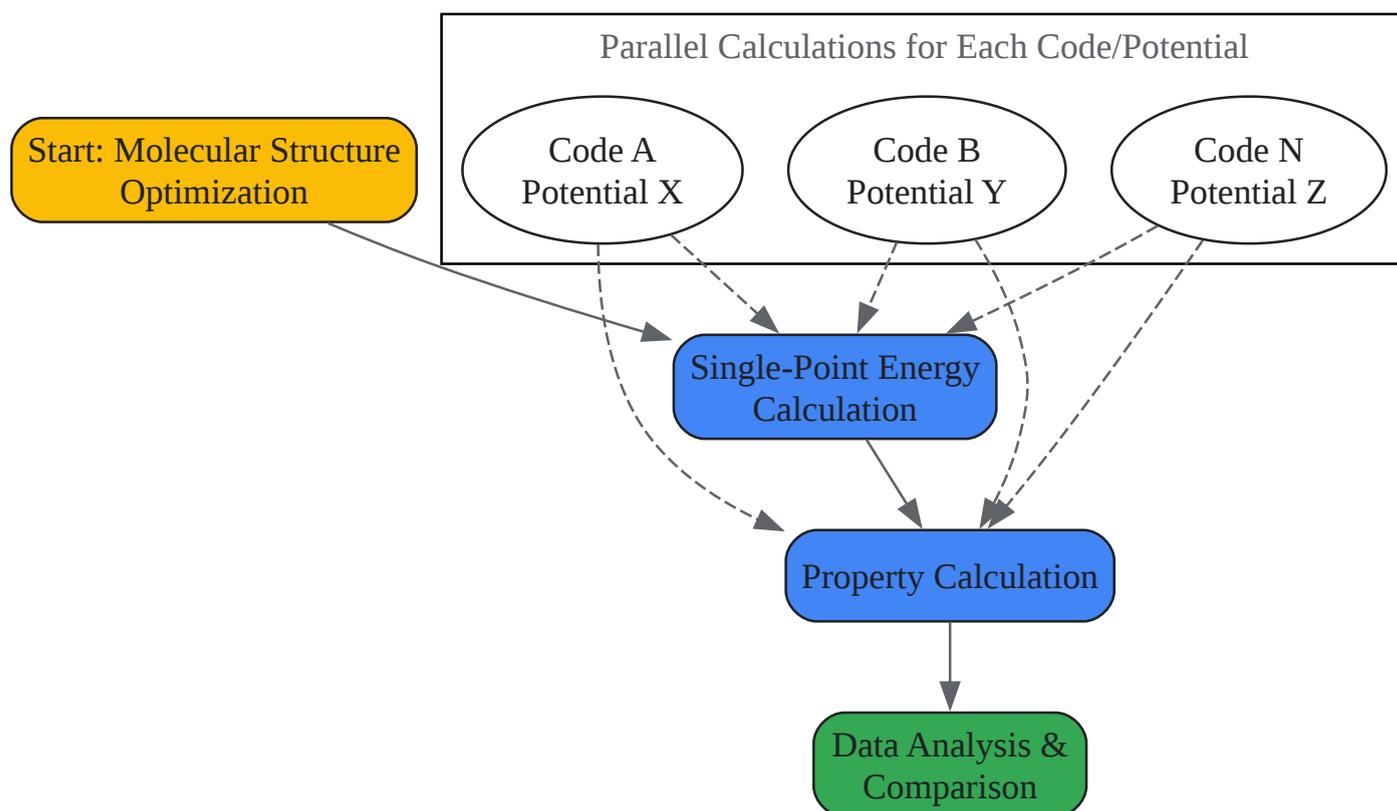
The table below summarizes a selection of codes and their configurations from the study [1].

| Code | Version | Basis Set | Electron Treatment / Pseudopotential |
|------------------|---------|-------------|--------------------------------------|
| WIEN2k | 13.1 | LAPW/APW+lo | All-electron |
| Quantum ESPRESSO | 5.1 | Plane waves | GBRV 1.2 ultrasoft |
| VASP | 5.2.12 | Plane waves | PAW 2012 |
| CASTEP | 17.2.1 | Plane waves | GBRV 1.5 ultrasoft |

| Code | Version | Basis Set | Electron Treatment / Pseudopotential |
|----------|---------|--------------------------|--|
| FHI-aims | 081213 | Tier2 numerical orbitals | All-electron (relativistic atomic_zora scalar) |
| ABINIT | 7.10.2 | Plane waves | GPAW PAW 0.9 (80 Ha cut-off) |
| GPAW | 0.10.0 | Grid-based | PAW 0.9 |

A Proposed Protocol for Comparative Studies

To create a comparison guide for **benzyl 2-oxoacetate**, you would typically perform calculations using multiple software and pseudopotentials, following a standardized protocol. The workflow can be summarized as follows:



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The methodology for each computational setup should include these key details [1]:

- **Software and Version:** Specify the DFT code (e.g., VASP 5.2.12, Quantum ESPRESSO 5.1).
- **Exchange-Correlation Functional:** State the functional used (e.g., PBE, PBE0).
- **Basis Set:** Describe the type and specifics (e.g., Plane waves with a 80 Ha cut-off, Tier2 numerical orbitals).
- **Electron Treatment:** Specify whether all-electron or pseudopotential/PAW method is used, along with the potential library (e.g., PAW 2015, GBRV 1.4 ultrasoft).

How to Proceed with Your Comparison

Since a direct comparison for **benzyl 2-oxoacetate** is not available, here are practical steps you can take:

- **Consult Specialized Literature:** Search platforms like Google Scholar for recent papers on DFT studies of similar aromatic esters.
- **Leverage Community Data:** The Δ -value database [1] is an excellent benchmark for code accuracy, helping you select methods likely to perform well.
- **Perform Your Own Calculations:** If resources allow, you can conduct the comparison using the framework and protocols outlined above.

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References

1. Solid State Comparing Codes, Basis Sets and Potentials DFT [molmod.ugent.be]

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